4-(decyloxy)-N'-[(3Z)-5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
4-(Decyloxy)-N’-[(3Z)-5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a decyloxy group, an indole moiety, and a benzohydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-N’-[(3Z)-5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves multiple steps. One common method includes the following steps:
Protection and Nitration: Starting with pyrocatechol, it is protected by acetone to obtain 2,2-dimethyl piperonyl. This intermediate is then nitrated to form 5-nitryl-2,2-dimethyl piperonyl.
Deprotection and Reaction: The protected intermediate is deprotected to yield 3,4-dihydroxy nitrobenzene.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The materials used are commercially available, and the reaction conditions are mild, making the process cost-effective and straightforward .
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(3Z)-5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Decyloxy)-N’-[(3Z)-5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)-N’-[(3Z)-5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Decyloxy)benzohydrazide
- 4-Decyloxy-benzoic acid
- Ethyl 4-(2-decyloxy-5-nitrobenzyloxy)benzoate
Uniqueness
4-(Decyloxy)-N’-[(3Z)-5-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
Molecular Formula |
C27H35N3O3 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
4-decoxy-N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C27H35N3O3/c1-3-5-6-7-8-9-10-11-18-33-22-15-13-21(14-16-22)26(31)30-29-25-23-19-20(4-2)12-17-24(23)28-27(25)32/h12-17,19,28,32H,3-11,18H2,1-2H3 |
InChI Key |
OQVCLLNZGRRKHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)CC)O |
Origin of Product |
United States |
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